molecular formula C32H26N4O2S2 B127154 Dtb-mpica CAS No. 156135-84-1

Dtb-mpica

Cat. No. B127154
M. Wt: 562.7 g/mol
InChI Key: PRTBWEHHMHBKER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dtb-mpica, also known as 2,6-dithiobis(N-(1-methylpropyl)-4-chloroaniline), is a chemical compound that has been widely used in scientific research due to its unique properties. Dtb-mpica is a member of the arylamine-based electron transport materials family and has shown promising results in various applications. In

Mechanism Of Action

The mechanism of action of Dtb-mpica involves its ability to transport electrons efficiently. In OLEDs, Dtb-mpica is used as an electron transport material, where it facilitates the transfer of electrons from the cathode to the emissive layer. Additionally, Dtb-mpica has been shown to act as a hole-blocking layer by preventing the holes from reaching the emissive layer, resulting in improved device performance.

Biochemical And Physiological Effects

There is limited research on the biochemical and physiological effects of Dtb-mpica. However, studies have shown that Dtb-mpica is not toxic to cells and does not induce cell death. Additionally, Dtb-mpica has been shown to be stable under various conditions, making it an ideal choice for use in scientific research.

Advantages And Limitations For Lab Experiments

One of the main advantages of using Dtb-mpica in lab experiments is its excellent electron transport properties, which make it an ideal choice for use in OLEDs. Additionally, Dtb-mpica is stable under various conditions, making it easy to handle and store. However, one of the limitations of using Dtb-mpica is its high cost, which can limit its use in some lab experiments.

Future Directions

There are several future directions for the use of Dtb-mpica in scientific research. One potential application is in the development of high-performance OLEDs. Additionally, Dtb-mpica can be used as a hole-blocking layer in perovskite solar cells, which can improve their efficiency. Furthermore, Dtb-mpica can be used in the development of biosensors and other electronic devices.
Conclusion
In conclusion, Dtb-mpica is a promising chemical compound that has shown excellent electron transport properties. Its use in scientific research has resulted in improved device performance in OLEDs and other electronic devices. Although there is limited research on its biochemical and physiological effects, Dtb-mpica has been shown to be stable and safe for use in scientific research. With its potential applications in various fields, Dtb-mpica is a compound worth exploring further.

Synthesis Methods

The synthesis of Dtb-mpica involves a multi-step process that includes the reaction of 4-chloroaniline with thionyl chloride to form 4-chloroanilinium chloride. The next step involves the reaction of 4-chloroanilinium chloride with 1-methylpropylamine to form N-(1-methylpropyl)-4-chloroaniline. Finally, the reaction of N-(1-methylpropyl)-4-chloroaniline with sulfur powder leads to the formation of Dtb-mpica.

Scientific Research Applications

Dtb-mpica has been extensively used in scientific research as an electron transport material in organic light-emitting diodes (OLEDs). OLEDs are a type of light-emitting diode that uses organic compounds as the emissive layer. Dtb-mpica has shown excellent electron transport properties, making it an ideal choice for use in OLEDs. Additionally, Dtb-mpica has been used as a hole-blocking layer in OLEDs, which has resulted in improved device performance.

properties

CAS RN

156135-84-1

Product Name

Dtb-mpica

Molecular Formula

C32H26N4O2S2

Molecular Weight

562.7 g/mol

IUPAC Name

1-methyl-2-[[1-methyl-3-(phenylcarbamoyl)indol-2-yl]disulfanyl]-N-phenylindole-3-carboxamide

InChI

InChI=1S/C32H26N4O2S2/c1-35-25-19-11-9-17-23(25)27(29(37)33-21-13-5-3-6-14-21)31(35)39-40-32-28(24-18-10-12-20-26(24)36(32)2)30(38)34-22-15-7-4-8-16-22/h3-20H,1-2H3,(H,33,37)(H,34,38)

InChI Key

PRTBWEHHMHBKER-UHFFFAOYSA-N

SMILES

CN1C2=CC=CC=C2C(=C1SSC3=C(C4=CC=CC=C4N3C)C(=O)NC5=CC=CC=C5)C(=O)NC6=CC=CC=C6

Canonical SMILES

CN1C2=CC=CC=C2C(=C1SSC3=C(C4=CC=CC=C4N3C)C(=O)NC5=CC=CC=C5)C(=O)NC6=CC=CC=C6

synonyms

2,2-dithiobis(1-methyl-N-phenyl-1H-indole-3-carboxamide)
DTB-MPICA

Origin of Product

United States

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